(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid
Description
This compound is a chiral pyrrolidine derivative characterized by two stereogenic centers at positions 2 and 3 of the pyrrolidine ring. The 1-position is substituted with a tert-butoxycarbonyl (Boc) protecting group, while the 3-position features a pentafluoroethyl (-CF₂CF₃) moiety. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the pentafluoroethyl group contributes to lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .
Properties
IUPAC Name |
(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F5NO4/c1-10(2,3)22-9(21)18-5-4-6(7(18)8(19)20)11(13,14)12(15,16)17/h6-7H,4-5H2,1-3H3,(H,19,20)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEPLWTXPWGUHG-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C15H20F5NO4
- Molecular Weight : 357.32 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound can be attributed to its structural features which influence its interaction with biological targets. The presence of the pentafluoroethyl group is believed to enhance lipophilicity and potentially improve binding affinity to certain receptors or enzymes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess significant antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated but warrants investigation.
- Anti-inflammatory Effects : Pyrrolidine derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further studies are needed to determine its efficacy and mechanism of action in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cytotoxicity | Selective toxicity in cancer cells |
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives including the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition zone compared to controls.
-
Anti-inflammatory Research :
- In an animal model of inflammation, the compound was administered at varying doses. The results showed a dose-dependent decrease in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
-
Cytotoxicity Assessment :
- A recent study assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values indicating significant cytotoxicity, warranting further exploration into its mechanisms and potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may interact with biological systems effectively. Research indicates that derivatives of pyrrolidine compounds often exhibit significant biological activity, including anti-cancer properties. For instance:
- Cytotoxic Activity : Studies have shown that pyrrolidine derivatives can demonstrate high cytotoxicity against various cancer cell lines, particularly those resistant to conventional therapies .
- Receptor Modulation : The compound may act as a modulator for specific receptors in the central nervous system, potentially leading to new treatments for neurological disorders.
Agrochemical Development
The incorporation of fluorinated groups in organic compounds has been linked to enhanced biological activity and stability. This compound could serve as a precursor for developing agrochemicals with improved efficacy against pests and diseases:
- Pesticide Formulation : Research has indicated that fluorinated pyrrolidine derivatives can enhance the potency and selectivity of pesticides .
Case Study 1: Cytotoxicity Evaluation
In a study examining various pyrrolidine derivatives, including (2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid:
- Objective : To evaluate the cytotoxic effects on human colorectal adenocarcinoma cells.
- Methodology : MTT assays were performed to assess cell viability post-treatment with varying concentrations of the compound.
- Findings : The compound exhibited a dose-dependent reduction in cell viability, indicating significant cytotoxic potential against the tested cancer cell line .
Case Study 2: Synthesis and Characterization
A detailed synthesis route for this compound was developed using standard organic chemistry techniques:
- Synthesis Route : The compound was synthesized via a multi-step reaction involving the protection of amine groups and subsequent fluorination.
- Characterization Techniques : NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally analogous pyrrolidine derivatives:
Spectroscopic and Physicochemical Comparisons
- NMR Data : The Boc group in the target compound would exhibit characteristic tert-butyl signals (e.g., 1H-NMR: ~1.4 ppm for C(CH₃)₃; 13C-NMR: ~28 ppm for CH₃, ~80 ppm for quaternary C). The pentafluoroethyl group’s 19F-NMR would show distinct splitting patterns due to J-coupling between fluorine nuclei .
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) differ from urea-containing analogs (e.g., 14{4,5} with urea C=O at ~1675 cm⁻¹) .
- Mass Spectrometry : The molecular ion for the target compound would likely appear near m/z 400–450 (exact mass dependent on isotopic fluorine distribution), contrasting with 14{4,5}’s m/z 466 .
Key Research Findings
- Fluorinated pyrrolidines exhibit improved pharmacokinetic profiles over non-fluorinated analogs due to increased metabolic stability and membrane permeability .
- The Boc group’s removal under acidic conditions (e.g., TFA) enables modular functionalization, a strategy leveraged in prodrug development .
- Stereochemical integrity (2R,3R) is critical for activity in related compounds, as seen in dendalone derivatives where configuration governs antileukemic efficacy .
Q & A
Q. What are the recommended synthetic routes for (2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid?
A multi-step synthesis is typically employed, starting with stereoselective formation of the pyrrolidine core. Key steps include:
- Protection of the pyrrolidine nitrogen using a tert-butoxycarbonyl (Boc) group, as demonstrated in analogous procedures for Boc-protected pyrrolidine derivatives .
- Introduction of the pentafluoroethyl group via nucleophilic substitution or decarboxylation-alkylation, similar to methods used for fluorinated pyrrolidine analogs .
- Carboxylic acid formation through hydrolysis of ester intermediates under acidic or basic conditions. For example, hydrochloric acid (36.5%) in water at elevated temperatures (93–96°C) has been effective for related compounds .
Optimization of reaction conditions (e.g., inert atmosphere, catalyst selection) is critical to preserve stereochemistry and minimize side reactions.
Q. How can the stereochemistry of this compound be confirmed experimentally?
- X-ray crystallography is the gold standard for absolute stereochemical assignment. Software suites like Crystallography & NMR System (CNS) enable high-resolution structural determination by refining crystallographic data against observed diffraction patterns .
- NMR spectroscopy (e.g., NOESY, - coupling analysis) can corroborate stereochemistry. For example, vicinal coupling constants (-values) between H-2 and H-3 protons provide insights into dihedral angles .
- Chiral HPLC or polarimetry ([α] measurements) are supplementary methods to verify enantiopurity .
Q. What stability considerations are critical for handling this compound?
- Hydrolytic sensitivity : The Boc group is prone to cleavage under strongly acidic or basic conditions. Storage in anhydrous solvents (e.g., THF, DCM) at –20°C is recommended .
- Thermal degradation : Prolonged heating above 50°C may lead to decomposition. Stability studies under accelerated aging conditions (e.g., 40°C/75% RH) are advised for long-term storage .
- Light sensitivity : Fluorinated groups may degrade under UV exposure; use amber glassware and inert atmospheres during handling .
Advanced Research Questions
Q. How can conformational analysis of this compound inform its biological activity?
- Molecular dynamics (MD) simulations and NMR relaxation studies can map the puckering dynamics of the pyrrolidine ring. For example, substituents like the pentafluoroethyl group may enforce a specific ring conformation (e.g., C-endo) that influences binding to biological targets .
- Comparative studies with analogs (e.g., 4-substituted pyrrolidines) can identify structural determinants of activity. Fluorine substituents often enhance metabolic stability and membrane permeability .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Cross-validation with multiple techniques : For instance, discrepancies in NMR shifts may arise from solvent effects or dynamic processes. Combining NMR with IR spectroscopy (e.g., carbonyl stretching frequencies) or mass spectrometry (HRMS) ensures data consistency .
- Revisiting synthetic intermediates : Contradictions may stem from undetected impurities. Repurification of intermediates (e.g., via recrystallization or flash chromatography) and repetition of key steps can clarify results .
Q. What strategies prevent racemization during functionalization of the pyrrolidine core?
- Low-temperature reactions : Conducting alkylation or acylation steps at 0–4°C minimizes thermal racemization .
- Protecting group selection : Bulky groups (e.g., Boc) shield the stereogenic centers from nucleophilic attack. For example, Boc-protected pyrrolidines exhibit higher configurational stability compared to acetylated analogs .
- Enantioselective catalysis : Use of chiral catalysts (e.g., palladium-XPhos systems) in key steps ensures retention of stereochemistry, as demonstrated in multi-step syntheses of related compounds .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Systematic analog synthesis : Modify substituents (e.g., replacing pentafluoroethyl with trifluoromethyl or chlorobenzyl groups) and evaluate biological activity (e.g., enzyme inhibition assays) .
- Crystallographic docking studies : Co-crystallization with target proteins (e.g., neuraminidase) identifies critical binding interactions. Fluorine atoms often participate in hydrophobic or halogen-bonding interactions .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability to prioritize analogs for in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
